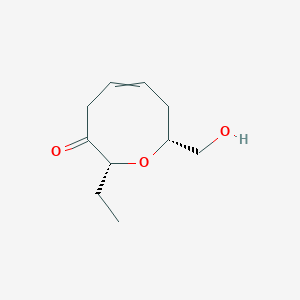
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: is a chemical compound that belongs to the class of oxocins. Oxocins are heterocyclic compounds containing an oxygen atom in an eight-membered ring. This particular compound is characterized by its specific stereochemistry, with both the 2nd and 8th positions having the R-configuration. The presence of an ethyl group at the 2nd position and a hydroxymethyl group at the 8th position further defines its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule. For example, starting from a linear precursor containing the necessary functional groups, cyclization can be induced under acidic or basic conditions to form the oxocin ring. The stereochemistry at the 2nd and 8th positions can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the oxocin ring can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxocins with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of oxocins on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of oxocins in biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,8R)-2-Methyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group.
(2R,8R)-2-Ethyl-8-(methoxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(2R,8R)-2-Ethyl-8-(hydroxymethyl)-7,8-dihydro-2H-oxocin-3(4H)-one is unique due to its specific stereochemistry and the presence of both an ethyl and a hydroxymethyl group
Propriétés
Numéro CAS |
185246-84-8 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2R,8R)-8-ethyl-2-(hydroxymethyl)-3,6-dihydro-2H-oxocin-7-one |
InChI |
InChI=1S/C10H16O3/c1-2-10-9(12)6-4-3-5-8(7-11)13-10/h3-4,8,10-11H,2,5-7H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
MAPNNKKHMDMRJL-PSASIEDQSA-N |
SMILES isomérique |
CC[C@@H]1C(=O)CC=CC[C@@H](O1)CO |
SMILES canonique |
CCC1C(=O)CC=CCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


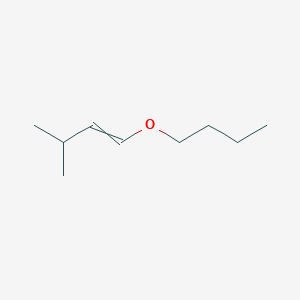
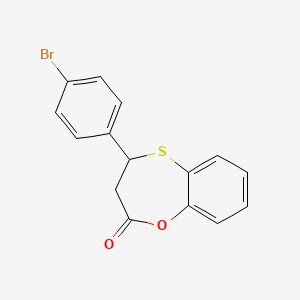
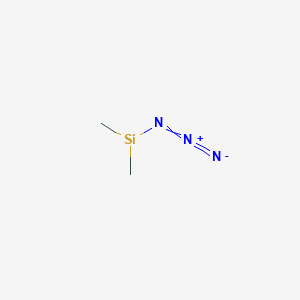
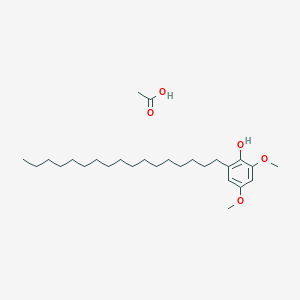
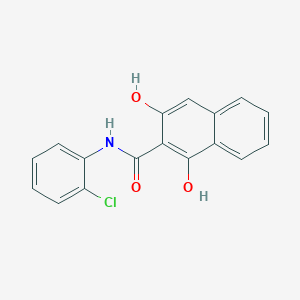
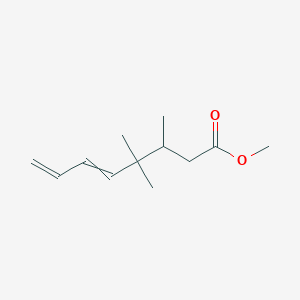
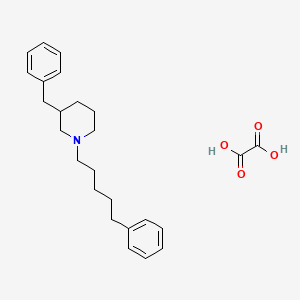
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


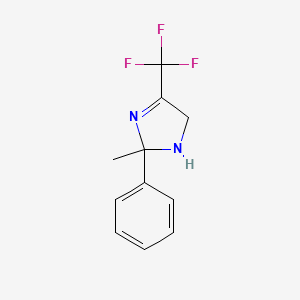
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
